(R)-2-Amino-3-fluoropropan-1-ol hydrochloride
CAS No.: 2242468-89-7
Cat. No.: VC7390105
Molecular Formula: C3H9ClFNO
Molecular Weight: 129.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2242468-89-7 |
|---|---|
| Molecular Formula | C3H9ClFNO |
| Molecular Weight | 129.56 |
| IUPAC Name | (2R)-2-amino-3-fluoropropan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C3H8FNO.ClH/c4-1-3(5)2-6;/h3,6H,1-2,5H2;1H/t3-;/m0./s1 |
| Standard InChI Key | YRUKCMQZXUNXTL-DFWYDOINSA-N |
| SMILES | C(C(CF)N)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(R)-2-Amino-3-fluoropropan-1-ol hydrochloride consists of a three-carbon chain with functional groups at each position:
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Amino group (-NH₂) at the second carbon
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Fluorine atom (-F) at the third carbon
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Hydroxyl group (-OH) at the first carbon
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Hydrochloride salt stabilizing the amino group.
The compound’s chiral center at C2 dictates its (R)-configuration, which is critical for interactions with biological targets. The fluorine atom introduces electronegativity and metabolic stability, while the hydroxyl and amino groups enable hydrogen bonding and solubility in polar solvents .
Table 1: Key Molecular Descriptors
Synthesis and Manufacturing
Stereoselective Synthesis
Industrial production relies on enantioselective methods to achieve high optical purity:
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Asymmetric Catalysis: Using chiral catalysts to reduce fluorinated ketones, yielding the (R)-enantiomer with >98% enantiomeric excess (ee).
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Resolution Techniques: Diastereomeric salt formation with chiral acids (e.g., tartaric acid) to separate enantiomers.
Alternative Routes
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Fluorinated Hemiacetal Intermediates: Reaction of fluorinated hemiacetals with ammonia derivatives, followed by hydrochloric acid quenching.
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Aldehyde Amination: Reductive amination of 3-fluoropropanal with hydroxylamine, though this method yields lower ee without chiral auxiliaries.
Table 2: Synthetic Pathways Comparison
| Method | Yield (%) | Enantiomeric Excess (%) | Scalability |
|---|---|---|---|
| Asymmetric Catalysis | 75–85 | 98–99 | High |
| Diastereomeric Resolution | 60–70 | 99.5 | Moderate |
| Hemiacetal Route | 50–65 | 90–95 | Low |
Physicochemical Properties
Thermal and Solubility Characteristics
The compound is a white crystalline powder with:
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Melting Point: 180–185°C (decomposition observed above 190°C) .
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Solubility: >50 mg/mL in water, 10–20 mg/mL in ethanol, and <5 mg/mL in nonpolar solvents .
Spectroscopic Data
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IR Spectroscopy: Peaks at 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C-F stretch), and 1100 cm⁻¹ (C-O stretch).
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NMR (¹H): δ 3.8 ppm (CH₂OH), δ 3.2 ppm (CHNH₂), δ 4.5 ppm (CH₂F, J = 47 Hz).
Applications in Pharmaceutical Research
Drug Discovery
The compound’s scaffold is integral to:
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Protease Inhibitors: Fluorine enhances binding to serine hydrolases, as seen in antiviral drug candidates.
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Anticancer Agents: Amino alcohol moieties chelate metal ions in kinase inhibitors .
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Prodrugs: Hydroxyl group facilitates esterification for controlled release.
Synthetic Chemistry
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Fluorinated Building Blocks: Used to synthesize β-fluoroamines and fluorinated ethers .
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Chiral Auxiliaries: Induces asymmetry in Diels-Alder and Michael addition reactions.
Future Research Directions
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